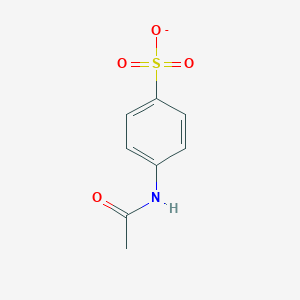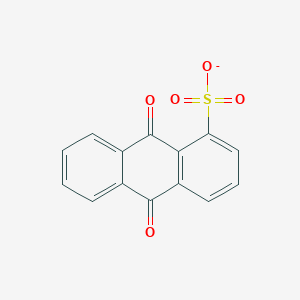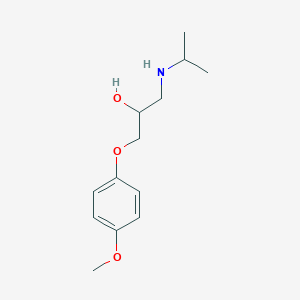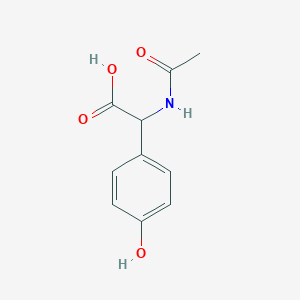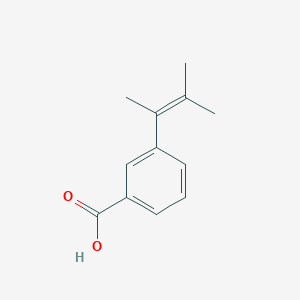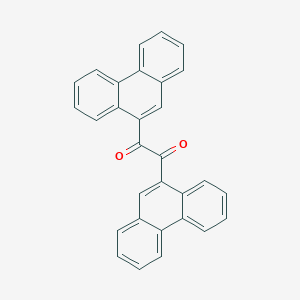
4-(2-Furyl)-2-oxo-3-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Furyl)-2-oxo-3-butenoate, also known as furocoumarin, is a naturally occurring organic compound that belongs to the class of coumarins. It is found in various plants such as celery, parsley, and figs. Furocoumarin has been studied extensively due to its interesting chemical properties and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-(2-Furyl)-2-oxo-3-butenoate is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
Furocoumarin has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as tyrosinase, collagenase, and elastase. Furocoumarin has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
Furocoumarin has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low toxicity profile. However, 4-(2-Furyl)-2-oxo-3-butenoate is also known to be photosensitive and can undergo photodegradation, which can affect its stability and biological activity.
Orientations Futures
There are several future directions for the study of 4-(2-Furyl)-2-oxo-3-butenoate. One potential direction is the development of novel 4-(2-Furyl)-2-oxo-3-butenoate derivatives with improved biological activity and selectivity. Another potential direction is the investigation of the mechanism of action of 4-(2-Furyl)-2-oxo-3-butenoate and its derivatives. Additionally, the potential use of 4-(2-Furyl)-2-oxo-3-butenoate in combination with other anticancer agents for cancer therapy warrants further investigation.
In conclusion, 4-(2-Furyl)-2-oxo-3-butenoate is a naturally occurring organic compound with interesting chemical properties and potential applications in scientific research. It has been extensively studied for its biological activities and has shown promise as a potential anticancer agent. Further research is needed to fully understand the mechanism of action of 4-(2-Furyl)-2-oxo-3-butenoate and its derivatives and to explore their potential applications in cancer therapy and other areas of scientific research.
Méthodes De Synthèse
Furocoumarin can be synthesized using various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of coumarin with furfural in the presence of a catalyst. The extraction method involves the extraction of 4-(2-Furyl)-2-oxo-3-butenoate from plants using organic solvents such as ethanol.
Applications De Recherche Scientifique
Furocoumarin has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. Furocoumarin has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
Nom du produit |
4-(2-Furyl)-2-oxo-3-butenoate |
|---|---|
Formule moléculaire |
C8H5O4- |
Poids moléculaire |
165.12 g/mol |
Nom IUPAC |
(E)-4-(furan-2-yl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C8H6O4/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)/p-1/b4-3+ |
Clé InChI |
WPMRQAQTTMFMEF-ONEGZZNKSA-M |
SMILES isomérique |
C1=COC(=C1)/C=C/C(=O)C(=O)[O-] |
SMILES |
C1=COC(=C1)C=CC(=O)C(=O)[O-] |
SMILES canonique |
C1=COC(=C1)C=CC(=O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



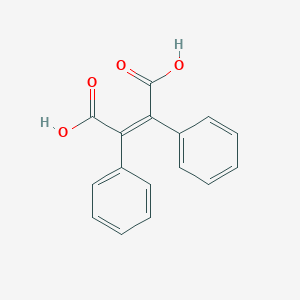




![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)

